5-Fluoro-2'-O-methyl-4-thiouridine
CAS No.: 869355-51-1
Cat. No.: VC2978607
Molecular Formula: C10H13FN2O5S
Molecular Weight: 292.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869355-51-1 |
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Molecular Formula | C10H13FN2O5S |
Molecular Weight | 292.29 g/mol |
IUPAC Name | 5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
Standard InChI | InChI=1S/C10H13FN2O5S/c1-17-7-6(15)5(3-14)18-9(7)13-2-4(11)8(19)12-10(13)16/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,19)/t5-,6-,7-,9-/m1/s1 |
Standard InChI Key | ULOHFWAMMYYSMU-JXOAFFINSA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=S)NC2=O)F)CO)O |
SMILES | COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O |
Canonical SMILES | COC1C(C(OC1N2C=C(C(=S)NC2=O)F)CO)O |
Introduction
Chemical Structure and Properties
5-Fluoro-2'-O-methyl-4-thiouridine (FSU) is a modified nucleoside with the molecular formula C10H13FN2O5S and a molecular weight of 292.28 g/mol . It is registered under CAS number 869355-51-1 and is also known by the systematic name Uridine, 5-fluoro-2'-O-methyl-4-thio- . The compound features three key modifications to the standard uridine structure:
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A fluorine atom at the 5-position of the pyrimidine base
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A sulfur atom replacing the oxygen at the 4-position (thiocarbonyl group)
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A methyl group at the 2'-O position of the ribose sugar
These structural modifications confer unique properties to the molecule, particularly in terms of its photochemical reactivity. The thiocarbonyl group (C=S) exhibits a characteristic absorption maximum at 340 nm, which distinguishes it from standard nucleosides . This spectral property serves as a useful marker for tracking the compound and its derivatives in various analytical techniques.
Manufacturer | Product number | Product description | CAS number | Packaging | Price | Updated |
---|---|---|---|---|---|---|
TRC | F593020 | 5-Fluoro-2'-O-methyl-4-thiouridine | 869355-51-1 | 5mg | $235 | 2021-12-16 |
TRC | F593020 | 5-Fluoro-2'-O-methyl-4-thiouridine | 869355-51-1 | 10mg | $440 | 2021-12-16 |
American Custom Chemicals Corporation | NUC0004632 | 5-FLUORO-2'-O-METHYL-4-THIOURIDINE 95.00% | 869355-51-1 | 10MG | $259.35 | 2021-12-16 |
Synthesis and Development
The synthesis of 5-Fluoro-2'-O-methyl-4-thiouridine has been optimized through careful selection of protecting groups to prevent unwanted side reactions during oligonucleotide synthesis . The phosphoramidite derivative of this compound is particularly important for automated oligonucleotide synthesis applications.
Synthetic Methodology
The synthetic route for the phosphoramidite of 5-fluoro-4-thio-2'-O-methyluridine involves a carefully optimized set of protecting groups . Key aspects of the synthesis include:
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Introduction of the 4-thio function via 4-triazolyl as the 4-(2-cyanoethyl)thio derivative
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Use of t-butyldimethyl silyl for 2' and 3' hydroxyl protection
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Selection of appropriate protecting groups to prevent unwanted side reactions during oligonucleotide synthesis
This synthetic approach enables efficient preparation of the phosphoramidite, which can then be utilized in automated oligonucleotide synthesis to incorporate FSU into DNA sequences . The utility of this synthetic route has been demonstrated through the successful preparation of various oligonucleotides containing the FSU modification.
Photochemical Properties and Reactivity
One of the most significant features of 5-Fluoro-2'-O-methyl-4-thiouridine is its unique photochemical reactivity, particularly toward other nucleobases when incorporated into oligonucleotides.
Photoreactivity with Nucleobases
FSU exhibits high photoreactivity toward pyrimidine bases, with notable differences in its interaction with thymidine versus cytidine:
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Reaction with Thymidine: FSU undergoes photo-cycloaddition with thymidine, producing diastereomeric, highly fluorescent, and thermally stable tricyclic adducts . This reaction involves 2+2 photo-cycloaddition of the C=S bond to the C5=C6 of thymidine, leading initially to the formation of a thermally unstable thietane intermediate .
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Reaction with Cytidine: FSU can also react with cytidine residues, although with different outcomes and generally lower reactivity compared to its reaction with thymidine .
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Photooxidation: Under certain conditions, FSU can undergo photooxidation to 5-fluorouridine. This process has been confirmed through experiments under anaerobic conditions, which showed decreased formation of the photooxidation product .
The higher reactivity of 5-fluoro-4-thiouridine compared to its 5-chloro derivative is noteworthy, making it particularly valuable for applications requiring efficient photochemical crosslinking .
Photoproduct Characterization
Various photoproducts resulting from the irradiation of FSU-containing oligonucleotides have been isolated and characterized. The following table presents mass spectrometry data for some of these photoproducts:
Photoproduct | Calculated [M+H]+ | Found |
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1a | 3065.529 | 3066.230 |
1b | 3065.529 | 3065.531 |
2c | 3051.547 | 3051.920 |
3d | 3069.558 | 3069.326 |
Applications in DNA Photo-Crosslinking
The unique photochemical properties of FSU make it valuable for various applications in molecular biology, particularly in DNA photo-crosslinking studies and sequence detection.
Intrastrand Photo-Crosslinking
Research has revealed that the position of FSU within oligonucleotides significantly influences its intrastrand photo-crosslinking behavior:
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When FSU is located near the 3' end of an oligonucleotide, it predominantly reacts with thymidine residues, forming fluorescent crosslinks .
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In reversed sequences, FSU tends to form photo-crosslinks with cytidine residues, resulting in non-fluorescent products .
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The location of FSU closer to the middle of a strand can limit conformational flexibility, potentially inhibiting efficient crosslinking and favoring photooxidation as a competing reaction .
Molecular dynamics simulations have provided insights into the conformational flexibility of FSU-containing oligonucleotides, explaining the observed selectivity in crosslinking patterns .
Sequence-Specific DNA Detection
FSU has been applied in the development of probes for fluorescence-based detection of specific DNA sequences. A notable example is the design of a probe for detecting DNA from the HPV-16 virus . The table below shows an example of an FSU probe and various synthetic targets:
Oligonucleotide | Sequence 5′- 3′ |
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FSU probe | GCdUCdUGdUGCA FSU A |
target 1 (HPV-16) | TTATGCACAGAGC |
target 2 | TTA GTATAGTGAG |
target 3 | TTATGC GTGAGAT |
target 1_A1 | ATATGCACAGAGC |
target 1_C1 | CTATGCACAGAGC |
target 1_G1 | GTATGCACAGAGC |
target 1_G2 | T GATGCACAGAGC |
target 1_G3 | TT GTGCACAGAGC |
In these applications, a critical consideration is the possibility of false signals arising from intrastrand photo-crosslinking. To address this issue, researchers have proposed replacing thymidine with deoxyuridine (dU) in FSU-labeled oligonucleotide probes, as fluorescent photoproducts form exclusively when FSU reacts with thymidine .
Comparative Analysis with Related Modified Nucleosides
FSU belongs to a broader family of modified nucleosides that have been investigated for their biological and photochemical properties.
Relationship to Other Modified Uridines
Several structurally related modified uridines have been studied, including:
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4-Thiouridine (4SU): Unlike FSU, 4SU primarily forms 6–4 and 5–4 pyrimidine–pyrimidone adducts with thymidine upon photoactivation .
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5-Chloro-2′-deoxy-4-thiouridine (ClSdU): Similar to FSU but with a chlorine substitution at the 5-position, this compound shows lower photoreactivity compared to FSU .
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2-Thiouridine (s2U): Has been investigated for its effects on RNA thermodynamic stability and gene silencing activity .
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2′-Deoxy-2′-fluoro-5-methyl-4′-thioarabinouridine (4'S-FMAU): Features a different pattern of modifications, with the thio substitution at the 4' position of the sugar rather than the 4-position of the base .
The cumulative effect of multiple modifications, such as the combined 5-fluoro and 4-thio substitutions in FSU, can significantly alter the chemical shift and reactivity of the compound .
Conformational Analysis
Conformational studies of related compounds like 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine have shown that substitution of sulfur for oxygen in the carbohydrate ring can markedly change the conformation of that moiety . Such conformational changes can significantly impact the biological and photochemical properties of these modified nucleosides.
Future Research Directions
Current research on 5-Fluoro-2'-O-methyl-4-thiouridine points to several promising directions for future investigation:
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Optimization of DNA Detection Systems: Further refinement of FSU-based fluorescent detection systems for specific DNA sequences, including minimization of false positives .
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Applications in RNA Studies: Potential extension of FSU applications to RNA research, particularly in the context of small interfering RNA (siRNA) technology .
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Therapeutic Applications: Investigation of potential therapeutic applications, drawing on the biological activities observed in related modified nucleosides .
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Structural Biology: More detailed studies of how FSU incorporation affects nucleic acid structure and function, potentially informing the design of new molecular tools .
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